REACTION_CXSMILES
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[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[C:3]=1[C:13]([O:15]C)=O.[C:17]([NH2:21])([CH3:20])([CH3:19])[CH3:18]>C(O)C>[C:17]([NH:21][C:13]([C:3]1[C:4](=[O:12])[NH:5][C:6]2[C:11]([C:2]=1[OH:1])=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:15])([CH3:20])([CH3:19])[CH3:18]
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Name
|
|
Quantity
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8.76 g
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Type
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reactant
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Smiles
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OC1=C(C(NC2=CC=CC=C12)=O)C(=O)OC
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Name
|
|
Quantity
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3.7 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the crystals were removed by suction filtration
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Type
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WASH
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Details
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washed with ligroin
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)NC(=O)C=1C(NC2=CC=CC=C2C1O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |